

structural comparison between whitlockite and the mineral merrillite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Whitlockite**
Cat. No.: **B577102**

[Get Quote](#)

A Comparative Structural Analysis of Whitlockite and Merrillite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison between the terrestrial mineral **whitlockite** and its extraterrestrial counterpart, merrillite. Understanding the nuanced structural differences between these two phosphate minerals is crucial for fields ranging from geochemistry to biomaterials and drug development, where **whitlockite**'s biocompatibility is of significant interest.

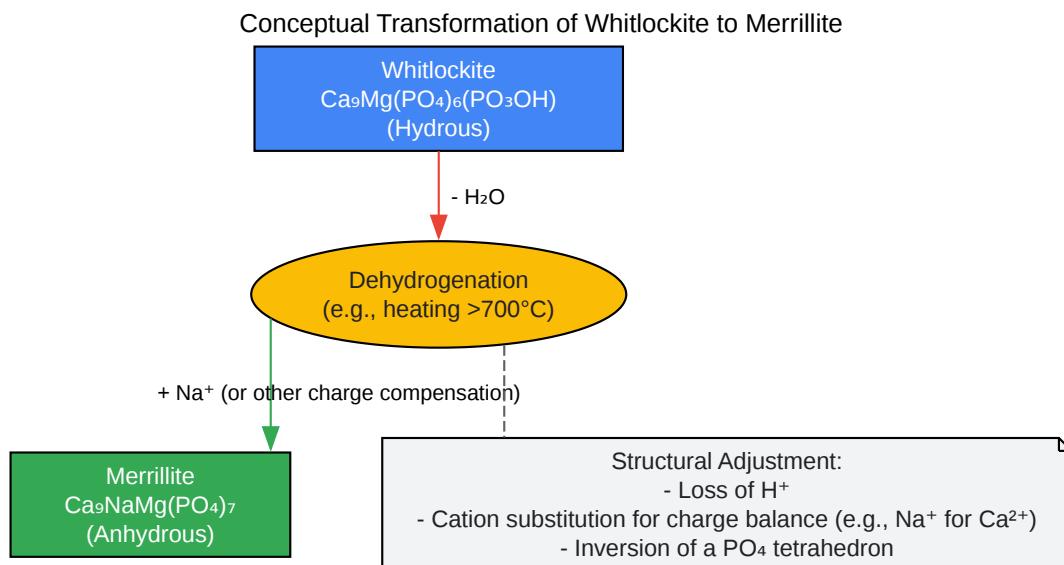
Key Structural and Chemical Distinctions

Whitlockite and merrillite, while sharing the same fundamental crystal structure, exhibit critical differences in their chemical composition and atomic arrangement. Both minerals crystallize in the trigonal system with the space group R3c.[1][2] The primary distinction lies in the presence of hydrogen in **whitlockite**, which is absent in merrillite.[2][3]

Terrestrial **whitlockite** is a hydrous calcium phosphate with the ideal chemical formula $\text{Ca}_9\text{Mg}(\text{PO}_4)_6(\text{PO}_3\text{OH})$.[1][4] In contrast, merrillite is an anhydrous calcium phosphate, with a representative formula of $\text{Ca}_9\text{NaMg}(\text{PO}_4)_7$.[5] The charge balance in merrillite, necessitated by the absence of the proton, is maintained by the substitution of cations, such as Na^+ for Ca^{2+} .[2] This fundamental chemical difference leads to subtle but significant variations in their crystal

structures. The transformation from **whitlockite** to merrillite can be achieved through dehydrogenation at high temperatures.[2]

Merrillite is predominantly found in extraterrestrial materials such as lunar rocks and meteorites, leading to the colloquial designation of **whitlockite** as the "terrestrial" and merrillite as the "extraterrestrial" analogue.[4][6]


Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for representative samples of **whitlockite** and merrillite, as determined by X-ray and neutron diffraction studies.

Parameter	Whitlockite (Palermo Mine, USA)[1]	Merrillite (Suizhou Meteorite)
Chemical Formula	$\text{Ca}_9\text{Mg}(\text{PO}_4)_6(\text{PO}_3\text{OH})$	$\text{Ca}_9\text{NaMg}(\text{PO}_4)_7$
Crystal System	Trigonal	Trigonal
Space Group	R3c	R3c
Unit Cell Parameter a	10.3685(4) Å	10.3444(3) Å
Unit Cell Parameter c	37.1444(13) Å	37.0182(11) Å
Unit Cell Volume (V)	3458.2(3) Å ³	3430.5(2) Å ³
Calculated Density	3.089 g/cm ³	Not Reported

Structural Relationship and Transformation

The structural relationship between **whitlockite** and merrillite is centered on the presence or absence of a proton within the crystal lattice. This key difference dictates the local coordination and bonding environments. The following diagram illustrates the conceptual pathway from the hydrous **whitlockite** structure to the anhydrous merrillite structure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Diffraction - Structural research - Techniques for ... - Neutron research - The NMI3 information portal](http://nmi3.eu) [nmi3.eu]
- 4. fmm.ru [fmm.ru]
- 5. researchgate.net [researchgate.net]

- 6. ISIS Neutron diffraction [isis.stfc.ac.uk]
- To cite this document: BenchChem. [structural comparison between whitlockite and the mineral merrillite]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577102#structural-comparison-between-whitlockite-and-the-mineral-merrillite>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com